N,4,6-triphenylpyran-2-imine;hydrochloride
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Overview
Description
N,4,6-triphenylpyran-2-imine;hydrochloride is a chemical compound that belongs to the class of imines. Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O) . This compound is characterized by the presence of three phenyl groups attached to the pyran ring, making it a triphenyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-triphenylpyran-2-imine;hydrochloride typically involves the reaction of pyrylium salts with hydroxylamine, followed by treatment with thionyl chloride to form the pyrylium cation. This cation then undergoes cyclization to form the pyran ring with an aryl or alkyl amino substituent in the 2-position . The final step involves the treatment of the resulting compound with aqueous ammonia to yield the pyran-2-imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,4,6-triphenylpyran-2-imine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the pyran ring.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N,4,6-triphenylpyran-2-imine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4,6-triphenylpyran-2-imine;hydrochloride involves its interaction with molecular targets and pathways. The compound can modulate various biochemical pathways, including those involving voltage-gated ion channels and neurotransmitter receptors . Its effects are mediated through the binding to specific molecular targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
N-aryl or N-alkyl substituted pyran-2-imines: These compounds share a similar pyran ring structure with different substituents at the nitrogen position.
Imines: General class of compounds containing a C=N bond.
Pyrimidines: Six-membered heterocyclic compounds with two nitrogen atoms, often used in medicinal chemistry.
Uniqueness
N,4,6-triphenylpyran-2-imine;hydrochloride is unique due to its specific substitution pattern with three phenyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
62219-09-4 |
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Molecular Formula |
C23H18ClNO |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N,4,6-triphenylpyran-2-imine;hydrochloride |
InChI |
InChI=1S/C23H17NO.ClH/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)25-23(17-20)24-21-14-8-3-9-15-21;/h1-17H;1H |
InChI Key |
MKAPSGJFFSWBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3)OC(=C2)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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